molecular formula C15H19N3O3 B10974379 N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide

Cat. No.: B10974379
M. Wt: 289.33 g/mol
InChI Key: UWZWOVSOMMNBRI-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide is a compound that features an imidazole ring attached to a benzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide typically involves the formation of the imidazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of N-heterocyclic carbenes as catalysts . These methods are efficient and can be scaled up for large-scale production. The use of strong acids and bases, as well as specific solvents, is common in these processes.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and nickel catalysts for cyclization reactions . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various substituted imidazoles and benzamides, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes . The compound may also inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a benzamide structure allows for versatile applications in various fields .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H19N3O3/c1-20-13-5-4-12(10-14(13)21-2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19)

InChI Key

UWZWOVSOMMNBRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)OC

Origin of Product

United States

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